molecular formula C18H12N4O4S B2998735 9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-38-4

9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2998735
CAS RN: 690253-38-4
M. Wt: 380.38
InChI Key: IWVCOVHPTOWXKV-UHFFFAOYSA-N
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Description

The compound “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by the presence of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the compound “this compound” would be a derivative of this basic structure.


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are primarily based on their synthesis. The cyclization of 3-amino-thiophene-2-carboxylate derivatives forms the basic thieno[3,2-d]pyrimidine structure . Further reactions with various reagents can lead to the formation of different derivatives .

Scientific Research Applications

Antibacterial Activity

Research suggests that thieno[3,2-d]pyrimidine derivatives exhibit significant inhibitory effects against various bacterial strains. The compound may be explored for its potential antibacterial properties, particularly against bacteria such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Antitumor and Cytotoxic Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxicity activity on human tumor cell lines. The specific compound could be investigated for its effects on cancer cells, including its antitumor properties .

Chemotherapeutic Potential

Compounds within the thieno[3,2-d]pyrimidine class have been of interest as potential chemotherapeutics. The compound may be studied for its ability to inhibit mitotic kinesin, which is a target for cancer therapy .

Enzyme Inhibition

Thieno[3,2-d]pyrimidine derivatives have been explored for their ability to inhibit enzymes such as carbonic anhydrases (CAs). The specific compound could be researched for its potential to prevent the activity of CAIX, which is involved in cancer cell processes .

Apoptosis Induction

Studies have shown that certain thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells. This compound may have applications in triggering programmed cell death in cancerous tissues .

Antiproliferative Activity

Derivatives of thieno[3,2-d]pyrimidine have been tested for their antiproliferative activity against various cancer cell lines. The compound could be evaluated for its effectiveness in inhibiting the proliferation of cancer cells .

Future Directions

Thieno[3,2-d]pyrimidines, including “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, have shown promising pharmacological effects . Future research could focus on exploring these effects further and developing new derivatives with enhanced activities and minimal toxicity .

properties

IUPAC Name

10-methyl-N-(3-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c1-10-4-3-7-21-15(10)20-17-13(18(21)24)9-14(27-17)16(23)19-11-5-2-6-12(8-11)22(25)26/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVCOVHPTOWXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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